(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol
Description
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol is a chemical compound with the molecular formula C4H6BrN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-methyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCXGYJJRDGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol typically involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with formaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like methanol or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 2-methyl-2H-1,2,3-triazol-4-YL)methanol.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with metal ions or other cofactors, affecting the enzyme’s function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methyl-2H-1,2,3-triazol-4-YL)methanol
- (5-Iodo-2-methyl-2H-1,2,3-triazol-4-YL)methanol
- (5-Fluoro-2-methyl-2H-1,2,3-triazol-4-YL)methanol
Uniqueness
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of other compounds. Its specific reactivity and potential biological activity distinguish it from other similar compounds.
Biological Activity
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol is a triazole derivative with significant potential in biological applications. Its unique structure, characterized by the presence of a bromine atom and a hydroxymethyl group, enhances its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and its potential applications in various fields.
The molecular formula of this compound is CHBrNO. The compound features a five-membered ring containing three nitrogen atoms, which is typical for triazoles. The bromine atom at position 5 contributes to its reactivity, allowing for diverse chemical transformations.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth.
Table 1: Antimicrobial Activity against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines reveal that the compound has potential anticancer properties. The IC values indicate its effectiveness in inhibiting cell proliferation.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 ± 3 |
| MCF-7 | 20 ± 4 |
| A549 | 18 ± 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions in enzymes, disrupting their function. Additionally, the hydroxymethyl group may participate in hydrogen bonding with active sites of target proteins.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Antibiotics demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways.
Comparative Analysis
When compared to similar compounds such as (5-Chloro-2-methyl-2H-1,2,3-triazol-4-YL)methanol and (5-Iodo-2-methyl-2H-1,2,3-triazol-4-YL)methanol, this compound demonstrates enhanced biological activity due to the unique properties conferred by the bromine atom.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity IC (µM) |
|---|---|---|
| This compound | Yes | 15 ± 3 |
| (5-Chloro-2-methyl-2H-1,2,3-triazol-4-YL)methanol | Moderate | 25 ± 5 |
| (5-Iodo-2-methyl-2H-1,2,3-triazol-4-YL)methanol | Low | >50 |
Q & A
Q. What are the standard synthetic routes for (5-Bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanol?
The compound is synthesized via refluxing intermediates (e.g., 4-azido derivatives) with propargyl alcohol in ethanol, followed by acidification and crystallization. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol. Structural confirmation relies on ¹H NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
¹H NMR identifies proton environments (e.g., methyl and bromo groups), IR confirms functional groups (e.g., -OH stretch in methanol moiety), and mass spectrometry validates molecular weight. Crystallographic data (e.g., from Acta Crystallographica) may resolve ambiguities in regiochemistry .
Q. What solvent systems are optimal for purification?
Ethanol and methanol are preferred for recrystallization due to their polarity and compatibility with triazole derivatives. Filtration and acidification (e.g., HCl) are critical for isolating solids after reflux .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
Yields improve with prolonged reflux (e.g., 5+ hours) and controlled stoichiometry of reagents like hydrazine hydrate. Catalytic KOH enhances cyclization efficiency. Solvent choice (e.g., propan-2-ol for alkylation) and temperature gradients reduce side reactions .
Q. What strategies mitigate steric hindrance during functionalization of the triazole ring?
Bulky leaving groups (e.g., bromoalkanes) or high-temperature conditions (>80°C) enhance nucleophilic substitution at the 4-position. Computational modeling (DFT studies) predicts regioselectivity and guides reagent selection .
Q. How do structural modifications impact biological activity?
Substitutions at the triazole 4-position (e.g., bromo, methyl) alter interactions with enzyme active sites. For example, bromine enhances electrophilicity, improving binding to targets like GAPDH. Bioactivity assays should compare derivatives with varying substituents .
Q. What are common pitfalls in interpreting NMR data for triazole derivatives?
Overlapping peaks from methyl and methoxy groups may obscure integration. Deuterated DMSO resolves splitting patterns, while 2D NMR (e.g., COSY) clarifies coupling between adjacent protons .
Data Analysis & Experimental Design
Q. How should researchers address contradictions in reported biological activities?
Variability arises from assay conditions (e.g., pH, temperature) or impurities. Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular uptake studies). Purity must exceed 95% (HPLC-verified) .
Q. What are limitations in generalizing synthetic protocols across laboratories?
Minor changes in solvent grade or cooling rates (e.g., ice vs. controlled cryostasis) affect crystallization efficiency. Standardized protocols with detailed temperature logs and reagent sources improve reproducibility .
Q. How can computational tools predict feasible synthetic pathways?
Databases like REAXYS and PISTACHIO identify precursor scoring and template relevance. Machine learning models (e.g., Template_relevance heuristic) prioritize routes with minimal byproducts .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Reflux Duration | 5–7 hours (ethanol, 80°C) | |
| Purification Solvent | Ethanol (≥95% purity) | |
| Catalyst for Cyclization | KOH (0.5–1.0 equiv.) | |
| Yield Improvement Strategy | Prolonged cooling (4°C, 12 hours) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
